3-Chloro-2-(4-isopropylphenoxy)aniline
Description
3-Chloro-2-(4-isopropylphenoxy)aniline (CAS 946682-40-2) is an aromatic amine derivative featuring a chlorine substituent at the 3-position and a 4-isopropylphenoxy group at the 2-position of the aniline ring. Its molecular formula is C₁₅H₁₆ClNO, with a molecular weight of 261.75 g/mol . The 4-isopropylphenoxy group introduces steric bulk and lipophilicity, which can influence solubility and reactivity in synthetic applications. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of Schiff bases or heterocyclic derivatives .
Properties
IUPAC Name |
3-chloro-2-(4-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(2)11-6-8-12(9-7-11)18-15-13(16)4-3-5-14(15)17/h3-10H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBWABIQPXFXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-isopropylphenoxy)aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Another method involves the direct nucleophilic substitution of a chloroaniline derivative with an isopropylphenol compound . This reaction can be carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Industrial Production Methods
Industrial production of 3-Chloro-2-(4-isopropylphenoxy)aniline may involve continuous flow processes to enhance efficiency and yield. Fixed bed microreactors can be used for the continuous synthesis of similar compounds, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-isopropylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium hydroxide
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted anilines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-2-(4-isopropylphenoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-isopropylphenoxy)aniline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogs with Varied Phenoxy Substituents
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Steric Influence: The 5-isopropyl-2-methylphenoxy group in C₁₆H₁₈ClNO introduces significant steric bulk, which may hinder access to the aniline NH₂ group in coupling reactions .
Thioether Analogs: Replacement of Oxygen with Sulfur
Table 2: Thioether Derivatives
Key Observations :
Complex Derivatives and Schiff Bases
Example: 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline (C₁₇H₁₀Cl₂N₂O₃S)
Comparison with Target Compound :
Pyridine and Trifluoromethyl Derivatives
Example : 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
Comparison with Target Compound :
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-2-(4-isopropylphenoxy)aniline, and how can purity be maximized?
The synthesis typically involves nucleophilic aromatic substitution, where 3-chloro-2-nitroaniline reacts with 4-isopropylphenol under basic conditions (e.g., K₂CO₃ in DMF). Reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in HCl . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitoring by TLC and HPLC-UV (C18 column, acetonitrile/water mobile phase) is critical for quality control .
Q. How can the structural identity of 3-Chloro-2-(4-isopropylphenoxy)aniline be confirmed?
Use a combination of spectroscopic techniques:
- NMR : NMR (DMSO-d₆) shows characteristic signals for the aniline NH₂ (δ 5.2–5.5 ppm), isopropyl group (δ 1.2–1.3 ppm, doublet), and aromatic protons (δ 6.8–7.5 ppm). NMR confirms the chloro and phenoxy substituents .
- HRMS : Molecular ion [M+H] at m/z 290.0821 (calculated for C₁₅H₁₇ClNO).
- FT-IR : N-H stretches (~3400 cm) and C-Cl stretches (~750 cm) .
Q. What factors influence the compound’s stability during storage?
Stability is affected by:
- Light : Degrades via photooxidation; store in amber vials under inert gas (N₂/Ar).
- Temperature : Decomposes above 40°C; recommended storage at 4°C.
- pH : Susceptible to hydrolysis under acidic conditions (pH < 3) .
Q. What preliminary biological screening assays are appropriate for this compound?
- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Receptor binding : Radioligand assays for GPCRs (e.g., serotonin receptors) due to structural similarity to bioactive anilines .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination) .
Advanced Research Questions
Q. How do electronic effects of the 4-isopropylphenoxy group influence regioselectivity in electrophilic substitution reactions?
The electron-donating isopropyl group activates the para position of the phenoxy ring, directing electrophiles (e.g., nitration, halogenation) to the 4′-position. Computational studies (DFT, B3LYP/6-31G*) show a 0.15 eV lower activation energy for para substitution compared to meta. Experimental data confirm >80% para product in nitration (HNO₃/H₂SO₄) .
Q. How to resolve contradictions in reported biological activity data for halogenated anilines?
Discrepancies often arise from:
- Solubility differences : Use standardized DMSO stocks (<0.1% final concentration) to avoid solvent interference.
- Metabolic variability : Pre-incubate compounds with liver microsomes (human/rat) to assess stability.
- Assay conditions : Validate using positive controls (e.g., ketoconazole for CYP inhibition) .
Q. What crystallographic methods are suitable for determining the compound’s solid-state structure?
- Single-crystal X-ray diffraction : Use SHELX-97 for structure solution and refinement. Key parameters: space group P2₁/c, Z = 4, R-factor < 0.05.
- ORTEP-3 : Visualize thermal ellipsoids to assess disorder in the isopropyl group .
Q. How can computational modeling predict interactions with biological targets?
- Docking studies (AutoDock Vina) : Use the compound’s 3D structure (optimized with Gaussian09) to dock into receptor binding pockets (e.g., 5-HT₂A, PDB ID: 6WGT).
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>50%) .
Q. What strategies improve regiocontrol in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Ligand design : Use Pd(OAc)₂ with SPhos ligand to enhance para selectivity.
- Directing groups : Introduce a temporary acetyl group on the aniline nitrogen, removed post-coupling via hydrolysis .
Q. How to assess environmental persistence and degradation pathways?
- Biodegradation assays : OECD 301F (modified Sturm test) with activated sludge.
- Photolysis : Expose to UV-A (365 nm) in aqueous buffer; analyze breakdown products (e.g., quinones) via LC-MS/MS.
- QSAR models : Predict eco-toxicity using EPI Suite™ (log Kow = 3.2 indicates moderate bioaccumulation) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
